4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a chloropyridinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 5-chloropyridin-2-ol: This can be achieved through the chlorination of pyridine-2-ol using thionyl chloride or phosphorus oxychloride.
Formation of 5-chloropyridin-2-yloxy intermediate: The 5-chloropyridin-2-ol is then reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide, which is subsequently reacted with a halogenated piperidine derivative.
Coupling with 2-fluoroaniline: The intermediate is then coupled with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-chloropyridin-2-yl)oxy)-N-(2-chlorophenyl)piperidine-1-carboxamide
- 4-((5-chloropyridin-2-yl)oxy)-N-(2-methylphenyl)piperidine-1-carboxamide
- 4-((5-chloropyridin-2-yl)oxy)-N-(2-bromophenyl)piperidine-1-carboxamide
Uniqueness
4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
The compound 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative known for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C15H19ClN4O, with a molecular weight of approximately 302.79 g/mol. The structure features a piperidine ring substituted with a chloropyridine moiety and a fluorophenyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent, particularly against HIV, and its role in anti-inflammatory mechanisms.
Antiviral Activity
Research indicates that compounds similar to this piperidine derivative exhibit significant antiviral properties. For instance, studies on related piperidine carboxamides have shown strong inhibition of HIV replication in human peripheral blood mononuclear cells (PBMCs). One particular analogue demonstrated an EC50 value of 1.1 nM against CCR5-using HIV-1 isolates, highlighting the potential for this class of compounds in antiviral therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has also been documented. Compounds with similar structures have been found to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the target compound may possess similar anti-inflammatory properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in substituents on the piperidine ring and the introduction of halogen groups have been shown to enhance potency and selectivity against specific biological targets.
Substituent | Effect on Activity |
---|---|
Chlorine on pyridine | Increases binding affinity to targets |
Fluorine on phenyl | Enhances metabolic stability |
Carbamoyl group | Improves solubility and bioavailability |
Case Studies
- HIV Inhibition Study
- Anti-inflammatory Assays
- Pharmacokinetic Studies
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-12-5-6-16(20-11-12)24-13-7-9-22(10-8-13)17(23)21-15-4-2-1-3-14(15)19/h1-6,11,13H,7-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZVRPTYVURJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.